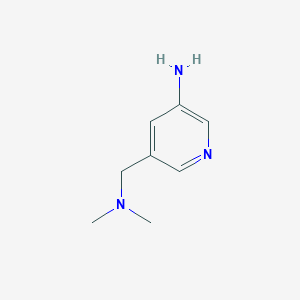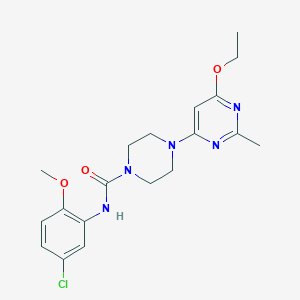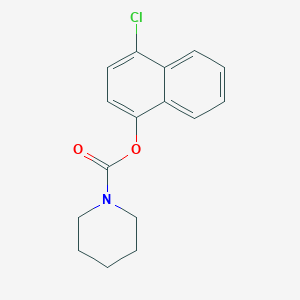![molecular formula C25H20ClF2N3O2S B2632266 3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline CAS No. 866871-53-6](/img/structure/B2632266.png)
3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline” is a quinoline derivative . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds .
Synthesis Analysis
The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . Protodeboronation of pinacol boronic esters is a method used in organic synthesis . This method allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of the compound is C25H21ClFN3O2S . The average mass is 481.970 Da and the monoisotopic mass is 481.102692 Da .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of pinacol boronic esters is a reaction utilized in the synthesis of quinoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a molecular weight of 481.970 Da . More detailed physical and chemical properties are not available in the retrieved information.Applications De Recherche Scientifique
Synthesis and Structural Properties
The chemical structure of 3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline and its derivatives involve complex synthesis processes and structural elucidations. Patel et al. (2007) synthesized a series of amide derivatives of quinolone by substituting arylamine at the C-3 position and different piperazines at the C-7 position, leading to compounds with significant antibacterial and antifungal activities. The study highlights the antimicrobial potential of these compounds against various strains of bacteria and fungi (Patel, Patel, & Chauhan, 2007). Similarly, Desai et al. (2017) synthesized novel quinolone-3-carbaldehyde derivatives with substituted phenylsulfonyl piperazin-1-yl groups. The compounds exhibited significant in-silico antimicrobial activity, and their molecular structures were confirmed using various spectroscopic methods (Desai et al., 2017).
Photochemical and Molecular Docking Studies
Mella, Fasani, and Albini (2001) conducted photochemical studies on a structurally similar compound, ciprofloxacin, revealing its reaction pathways and photostability under various conditions. This research provides insights into the stability and behavior of the quinolone molecule under light exposure, which is crucial for understanding its behavior in different environments (Mella, Fasani, & Albini, 2001). Moreover, the structural and molecular docking studies of quinolone derivatives, as shown in the research by Desai et al. (2017), offer valuable information on their potential binding mechanisms and interactions with target proteins, contributing to their antimicrobial efficacy.
Potential Medical Applications
Anticancer Activities
Solomon, Pundir, and Lee (2019) explored the cytotoxicity of 4-aminoquinoline derived sulfonyl analogs, identifying compounds with potent anticancer activities against various cancer cell lines. The study emphasizes the potential of these compounds to selectively target cancer cells, suggesting their therapeutic potential in cancer treatment (Solomon, Pundir, & Lee, 2019). Zajdel et al. (2013) synthesized new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole, exhibiting antidepressant and antipsychotic activities. The compounds were found to significantly influence receptor binding and functional profiles, demonstrating their potential in treating mental disorders (Zajdel et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O2S/c26-17-1-8-21(9-2-17)34(32,33)24-16-29-23-10-5-19(28)15-22(23)25(24)31-13-11-30(12-14-31)20-6-3-18(27)4-7-20/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVIIVXIDXFTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B2632187.png)
![8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2632189.png)





![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2632196.png)

![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2632198.png)
![2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2632204.png)


